molecular formula C13H13ClO5 B2354652 (2E)-3-[4-Chloro-2-(2-ethoxy-2-oxoethoxy)phenyl]acrylic acid CAS No. 937599-14-9

(2E)-3-[4-Chloro-2-(2-ethoxy-2-oxoethoxy)phenyl]acrylic acid

Cat. No.: B2354652
CAS No.: 937599-14-9
M. Wt: 284.69 g/mol
InChI Key: XMBNNXODKHTTQV-UHFFFAOYSA-N
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Description

(2E)-3-[4-Chloro-2-(2-ethoxy-2-oxoethoxy)phenyl]acrylic acid is an organic compound that belongs to the class of phenylacrylic acids This compound is characterized by the presence of a chloro-substituted phenyl ring and an ethoxy-oxoethoxy group attached to the acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-Chloro-2-(2-ethoxy-2-oxoethoxy)phenyl]acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-hydroxybenzoic acid and ethyl chloroformate.

    Esterification: The 4-chloro-2-hydroxybenzoic acid is esterified with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl ester.

    Ethoxylation: The ethyl ester is then reacted with ethylene oxide to introduce the ethoxy group, forming the ethoxy-oxoethoxy derivative.

    Aldol Condensation: The ethoxy-oxoethoxy derivative undergoes an aldol condensation with acrylic acid in the presence of a base such as sodium hydroxide to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-Chloro-2-(2-ethoxy-2-oxoethoxy)phenyl]acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alkane or alcohol.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkanes, alcohols.

    Substitution: Amino or thiol derivatives of the phenyl ring.

Scientific Research Applications

(2E)-3-[4-Chloro-2-(2-ethoxy-2-oxoethoxy)phenyl]acrylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-[4-Chloro-2-(2-ethoxy-2-oxoethoxy)phenyl]acrylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The ethoxy-oxoethoxy group may enhance its binding affinity to these targets, leading to inhibition or activation of biological pathways. The chloro group on the phenyl ring can also contribute to its reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(2-ethoxy-2-oxoethoxy)benzoic acid: Similar structure but lacks the acrylic acid moiety.

    (2E)-3-[4-Chloro-2-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid: Similar structure with a methoxy group instead of an ethoxy group.

Uniqueness

(2E)-3-[4-Chloro-2-(2-ethoxy-2-oxoethoxy)phenyl]acrylic acid is unique due to the combination of its chloro-substituted phenyl ring and ethoxy-oxoethoxy group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

937599-14-9

Molecular Formula

C13H13ClO5

Molecular Weight

284.69 g/mol

IUPAC Name

3-[4-chloro-2-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C13H13ClO5/c1-2-18-13(17)8-19-11-7-10(14)5-3-9(11)4-6-12(15)16/h3-7H,2,8H2,1H3,(H,15,16)

InChI Key

XMBNNXODKHTTQV-UHFFFAOYSA-N

SMILES

CCOC(=O)COC1=C(C=CC(=C1)Cl)C=CC(=O)O

Canonical SMILES

CCOC(=O)COC1=C(C=CC(=C1)Cl)C=CC(=O)O

solubility

not available

Origin of Product

United States

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